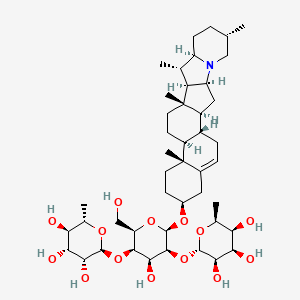![molecular formula C19H22Cl3NO4 B15287593 ethyl (1S,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate](/img/structure/B15287593.png)
ethyl (1S,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 is a deuterated analogue of N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine. This compound is primarily used in research settings, particularly in the fields of proteomics and metabolic research . It is characterized by its molecular formula C19H19D3Cl3NO4 and a molecular weight of 437.76 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 involves the incorporation of deuterium atoms into the molecular structure. The general synthetic route includes the reaction of trans-1-phenyl-N-(methyl-d3)-2-[(2,2,2-trichloroethoxy)carbonyl]amino]-3-cyclohexene-1-carboxylic acid ethyl ester with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, and methanol.
Industrial Production Methods
Industrial production of N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 is carried out in specialized facilities that ensure strict process parameter control to maintain product quality. The production process involves flexible batch sizes to meet the varying needs of global customers and prompt delivery through warehouses in multiple cities.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .
Aplicaciones Científicas De Investigación
N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 is widely used in scientific research, including:
Chemistry: It is used as a labeled compound in various chemical reactions to study reaction mechanisms and pathways.
Biology: It is utilized in metabolic studies to trace the incorporation and transformation of compounds within biological systems.
Medicine: It serves as a reference standard in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: It is employed in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique labeling feature that allows researchers to trace its movement and transformation within various systems. This labeling helps in understanding the metabolic pathways and the effects of the compound on different biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine
- Ethyl (1R,6R)-6-{(d3)methyl[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1’-biphenyl]-1(2H)-carboxylate
Uniqueness
N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct labeling properties. This makes it particularly valuable in research applications where precise tracking and analysis of metabolic pathways are required .
Propiedades
Fórmula molecular |
C19H22Cl3NO4 |
|---|---|
Peso molecular |
437.8 g/mol |
Nombre IUPAC |
ethyl (1S,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C19H22Cl3NO4/c1-3-26-16(24)18(14-9-5-4-6-10-14)12-8-7-11-15(18)23(2)17(25)27-13-19(20,21)22/h4-7,9-11,15H,3,8,12-13H2,1-2H3/t15-,18+/m1/s1/i2D3 |
Clave InChI |
CPHGBHOTGMYPHH-QLZXSXPWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N([C@@H]1C=CCC[C@@]1(C2=CC=CC=C2)C(=O)OCC)C(=O)OCC(Cl)(Cl)Cl |
SMILES canónico |
CCOC(=O)C1(CCC=CC1N(C)C(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


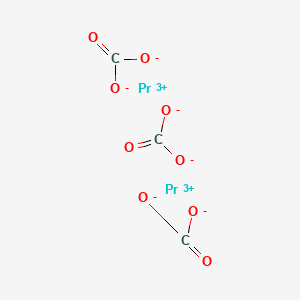
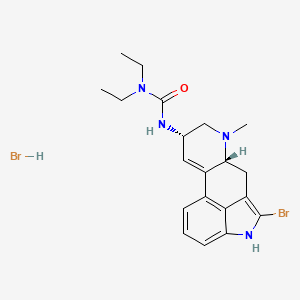
![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid](/img/structure/B15287525.png)
![[2-Fluoro-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B15287528.png)
![methyl 2-[3-oxo-2-[(Z)-pent-1-enyl]cyclopentyl]acetate](/img/structure/B15287542.png)
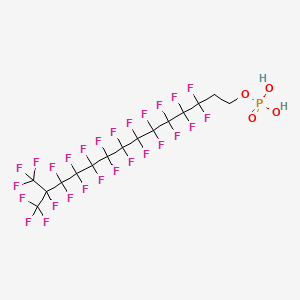
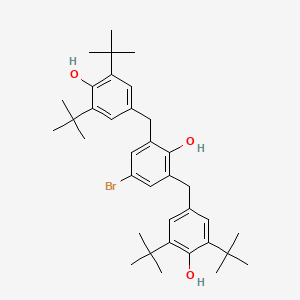
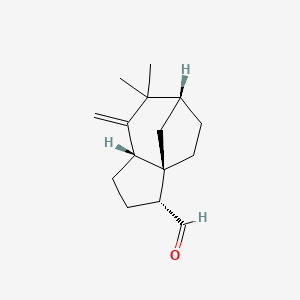


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyridine-3-carboxamide](/img/structure/B15287575.png)
![[4-(Methylsulfonothioyloxymethyl)phenyl]methanol](/img/structure/B15287585.png)
![2-[(Phenylmethoxy)carbonyl]phenyl 2-Hydroxybenzoate](/img/structure/B15287592.png)
